(1-Cyano-2-phenylethyl)azanium;chloride

Storage stability Handling safety Synthetic intermediate procurement

(1-Cyano-2-phenylethyl)azanium;chloride, systematically named 2-amino-3-phenylpropanenitrile hydrochloride, is a racemic α-aminonitrile hydrochloride salt (C₉H₁₁ClN₂, MW 182.65). This compound serves as a stable, crystalline intermediate derived from the phenylalanine scaffold, featuring a characteristic α-cyanoamine moiety that imparts distinct reactivity and physicochemical properties compared to its free base form.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B7817619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyano-2-phenylethyl)azanium;chloride
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C#N)[NH3+].[Cl-]
InChIInChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H
InChIKeyZMLFFOLHKSAFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyano-2-phenylethyl)azanium Chloride: Stable α-Aminonitrile Intermediate


(1-Cyano-2-phenylethyl)azanium;chloride, systematically named 2-amino-3-phenylpropanenitrile hydrochloride, is a racemic α-aminonitrile hydrochloride salt (C₉H₁₁ClN₂, MW 182.65) . This compound serves as a stable, crystalline intermediate derived from the phenylalanine scaffold, featuring a characteristic α-cyanoamine moiety that imparts distinct reactivity and physicochemical properties compared to its free base form [1]. The hydrochloride salt form is the preferred procurement format for synthetic chemists and medicinal chemistry laboratories requiring robust handling characteristics and reproducible performance in multi-step syntheses.

(1-Cyano-2-phenylethyl)azanium Chloride: Why Substitution Fails


The (1-cyano-2-phenylethyl)azanium;chloride scaffold is not merely a generic α-aminonitrile building block. Its specific application as the chiral amine component in FDA-approved dipeptidyl peptidase 1 (DPP1) inhibitors, most notably brensocatib, demonstrates that the (1-cyano-2-phenylethyl) moiety is uniquely validated in clinical-stage pharmaceutical synthesis [1]. Substituting with alternative α-aminonitrile hydrochlorides (e.g., aminoacetonitrile HCl, 2-phenylglycinonitrile HCl) or using the free base form risks compromising synthetic efficiency, chiral integrity, and physicochemical handling properties. The hydrochloride counterion is not interchangeable: it confers a crystalline, non-hygroscopic solid with a sharp melting point of 173–175°C and a LogP of 0.345, properties that directly impact isolation, purification, and long-term storage stability [2].

(1-Cyano-2-phenylethyl)azanium Chloride: Quantitative Comparison Data


Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 2-amino-3-phenylpropanenitrile demonstrates substantially less demanding storage requirements than its free base counterpart. Per vendor technical datasheets, the HCl salt requires only 'Store long-term in a cool, dry place' , whereas the free base mandates 'Store at 2-8°C, Protected from light, Argon charged' and must be shipped on wet ice . This differential eliminates the need for refrigerated inventory and inert atmosphere handling, reducing operational complexity and storage costs for procurement teams.

Storage stability Handling safety Synthetic intermediate procurement

Reduced Lipophilicity for Aqueous Purification

The hydrochloride salt form of 2-amino-3-phenylpropanenitrile exhibits a substantially lower partition coefficient (LogP = 0.345) compared to the free base (LogP = 1.78, ChemSrc; XLogP3 = 1.1, Aladdin) [1]. This LogP reduction of approximately 0.7–1.4 units translates to improved aqueous solubility and more favorable partitioning into aqueous phases during extractive workup, facilitating purification of reaction mixtures.

Lipophilicity Aqueous solubility Chromatographic purification

Sharper Melting Point vs. 2-Phenylglycinonitrile HCl

The target compound exhibits a well-defined, non-decompositional melting range of 173–175°C [1], in contrast to the closest structural homolog 2-phenylglycinonitrile hydrochloride (CAS 53941-45-0), which melts with decomposition at approximately 170°C . The absence of decomposition during melting indicates higher thermal stability at elevated temperatures and provides a sharper quality control endpoint for purity verification.

Melting point Crystallinity Purity assessment

Exclusive DPP1 Inhibitor Warhead in Brensocatib

The (1S)-1-cyano-2-phenylethyl moiety is the specific chiral amine warhead incorporated into brensocatib (INN), an FDA-approved dipeptidyl peptidase 1 (DPP1) inhibitor for non-cystic fibrosis bronchiectasis [1]. US Patent 10,287,258, which protects brensocatib, explicitly claims '(2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide compounds' [2]. No alternative α-aminonitrile hydrochloride building block (e.g., aminoacetonitrile HCl, 2-phenylglycinonitrile HCl) has achieved comparable regulatory validation in an approved therapeutic agent targeting DPP1.

DPP1 inhibitor Brensocatib Pharmaceutical patent

Procurement Cost Advantage: HCl Salt vs. Free Base

On a per-unit basis, the hydrochloride salt of 2-amino-3-phenylpropanenitrile is priced approximately 30% lower than its free base counterpart at the 250 mg scale. AKSci lists the HCl salt at $188 for 250 mg , while Aladdin Scientific prices the free base at $268.90 for 250 mg . This cost advantage, combined with the superior storage stability profile, makes the HCl salt the economically rational choice for procurement in research quantities.

Procurement cost Bulk pricing Research chemical sourcing

Boiling Point Supports Thermal Processing

The hydrochloride salt has a reported boiling point of 285.2°C at 760 mmHg [1], while no boiling point data is available for the free base in authoritative databases . The presence of a defined boiling point for the salt form indicates sufficient thermal stability for vacuum distillation or solvent evaporation under elevated temperatures, enabling broader synthetic processing windows.

Boiling point Thermal stability Distillation compatibility

(1-Cyano-2-phenylethyl)azanium Chloride: Key Application Scenarios


Medicinal Chemistry: DPP1 Inhibitor Candidate Synthesis

This compound is the preferred starting material for any medicinal chemistry program targeting dipeptidyl peptidase 1 (DPP1) inhibition. The (1S)-1-cyano-2-phenylethyl scaffold is the validated chiral warhead in brensocatib, the only FDA-approved DPP1 inhibitor as of 2025 [1]. Its procurement as the racemic hydrochloride salt enables cost-effective initial screening, with chiral resolution or asymmetric synthesis applied once lead compounds are identified. The lower LogP (0.345) facilitates aqueous workup during amide coupling reactions with oxazepane-carboxylic acid intermediates.

Process Chemistry: Kilogram-Scale Synthesis

The hydrochloride salt's 'cool, dry place' storage requirement eliminates the need for cold-chain logistics at scale, a critical advantage for multi-kilogram campaigns . The defined boiling point of 285.2°C supports solvent distillation and drying operations without thermal decomposition risk, and the non-hygroscopic, crystalline nature ensures consistent weight-based dispensing accuracy during large-scale batch charging. Procurement at the 250 mg to 10 g scale is economically favorable at $188–$1,921 .

Academic Labs: Budget-Friendly Building Block Sourcing

For academic laboratories and university core facilities with limited cold-storage capacity and budget constraints, the HCl salt offers a 30% cost reduction over the free base ($188 vs. $269 per 250 mg) while eliminating the need for refrigerated storage and argon blanketing . This combination of cost and handling advantages makes the HCl salt the rational default procurement choice for any synthesis requiring the 2-amino-3-phenylpropanenitrile scaffold.

Quality Control & Reference Standard Development

The sharp, non-decompositional melting point of 173–175°C provides a reliable, instrument-free identity and purity checkpoint for incoming quality control [2]. Unlike the closest homolog 2-phenylglycinonitrile hydrochloride, which melts with decomposition, this compound's clean melting behavior supports its use as a melting point reference standard and simplifies DSC-based purity determination for batch release testing.

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